Telotristat besilate

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of telotristat besilate involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to introduce the desired substituents. The final step involves the formation of the besilate salt to enhance the compound’s solubility and stability .

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product. The process is designed to be cost-effective and environmentally friendly, minimizing the use of hazardous reagents and solvents .

Analyse Chemischer Reaktionen

Types of Reactions: Telotristat besilate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to structurally diverse derivatives .

Wissenschaftliche Forschungsanwendungen

Treatment of Carcinoid Syndrome

Telotristat besilate has been extensively studied for its efficacy in treating diarrhea associated with carcinoid syndrome. Clinical trials have demonstrated its ability to significantly reduce bowel movement frequency in patients who continue to experience symptoms despite stable doses of somatostatin analog therapy.

Key Clinical Trials

Long-Term Safety and Efficacy

Long-term studies indicate that this compound is well tolerated among patients with carcinoid syndrome, showing a favorable safety profile over extended periods. A pooled analysis from multiple clinical trials revealed that the leading causes of hospitalization were related to gastrointestinal disorders or underlying tumor complications rather than the drug itself. The survival estimates after one, two, and three years were reported at 93%, 88%, and 77%, respectively .

Quality of Life Improvement

By effectively reducing stool frequency and improving symptom control, this compound contributes positively to the quality of life for patients suffering from carcinoid syndrome. It serves as an important adjunct therapy alongside somatostatin analogs, particularly for those whose diarrhea is refractory to other treatments .

Case Study: Efficacy in Clinical Practice

A study involving a cohort of patients treated with this compound highlighted significant improvements in bowel movement frequency and overall symptom relief. Patients reported enhanced quality of life metrics post-treatment initiation, illustrating the compound's practical benefits beyond clinical trial settings.

Case Study: Long-Term Outcomes

In a long-term follow-up study involving patients treated with this compound over several years, data indicated sustained efficacy in managing diarrhea associated with carcinoid syndrome. The patients maintained low bowel movement frequencies while reporting minimal adverse effects, reinforcing the drug's safety profile .

Wirkmechanismus

Telotristat besilate exerts its effects by inhibiting tryptophan hydroxylase, the enzyme responsible for converting tryptophan to 5-hydroxytryptophan, a precursor of serotonin. By blocking this enzyme, this compound reduces the production of serotonin, thereby alleviating the symptoms associated with carcinoid syndrome. The compound specifically targets peripheral serotonin production without affecting central nervous system serotonin levels .

Vergleich Mit ähnlichen Verbindungen

Tryptophan hydroxylase inhibitors: Other inhibitors of tryptophan hydroxylase include compounds like p-chlorophenylalanine and 5-hydroxytryptophan analogs.

Serotonin receptor antagonists: Compounds such as ondansetron and granisetron act by blocking serotonin receptors rather than inhibiting its synthesis

Uniqueness: Telotristat besilate is unique in its ability to selectively inhibit peripheral serotonin production without affecting central serotonin levels. This selective inhibition is crucial for minimizing side effects and improving patient outcomes. Additionally, its formulation as a besilate salt enhances its solubility and bioavailability, making it more effective in clinical settings .

Biologische Aktivität

Telotristat besilate, an orally bioavailable small-molecule inhibitor of tryptophan hydroxylase (TPH), is primarily used in the management of carcinoid syndrome, particularly for patients experiencing debilitating diarrhea despite treatment with somatostatin analogs. This article delves into the biological activity, pharmacodynamics, clinical efficacy, and safety profile of this compound, supported by data tables and relevant case studies.

This compound functions as an inhibitor of both TPH1 and TPH2, which are critical in the biosynthesis of serotonin. By inhibiting these enzymes, telotristat reduces serotonin production in peripheral tissues, thereby alleviating symptoms associated with carcinoid syndrome, which is characterized by excessive serotonin secretion due to neuroendocrine tumors (NETs) .

Pharmacodynamics

Key Pharmacodynamic Findings:

- In phase 1 clinical trials, telotristat ethyl (the active form of this compound) demonstrated significant reductions in whole blood serotonin and urinary 5-hydroxyindoleacetic acid (u5-HIAA) levels compared to placebo .

- In phase 3 studies (TELESTAR and TELECAST), patients receiving telotristat ethyl at a dosage of 250 mg three times daily showed statistically significant reductions in u5-HIAA levels compared to placebo groups .

Clinical Efficacy

Study Overview:

- The TELESTAR trial involved 135 patients with metastatic NETs who were on somatostatin analog therapy. The mean age was 64 years, with a majority being male and white .

- The study was designed as a 12-week double-blind, placebo-controlled trial followed by a 36-week open-label extension.

Efficacy Results:

- Patients treated with telotristat experienced a notable decrease in bowel movement frequency. Specifically, the treatment group had a mean reduction in daily bowel movements compared to baseline .

- Long-term follow-up indicated that telotristat was well tolerated over an average exposure of 1.3 years, with survival estimates at 93%, 88%, and 77% at 1, 2, and 3 years respectively .

Safety Profile

Adverse Events:

- The long-term safety profile indicates that telotristat ethyl is generally well tolerated. The most common adverse events were gastrointestinal disorders related to the underlying disease rather than the treatment itself .

- Serious adverse events were lower in the telotristat group compared to placebo during the double-blind treatment period .

Table: Summary of Adverse Events from Clinical Trials

| Adverse Event | Telotristat Group (%) | Placebo Group (%) |

|---|---|---|

| Diarrhea | 11.4 | 16.9 |

| Nausea | 10.0 | 8.0 |

| Abdominal pain | 8.0 | 7.0 |

| Serious adverse events | Lower incidence | Higher incidence |

Case Studies

A pooled analysis from five clinical trials involving a total of 239 patients highlighted the effectiveness of telotristat in managing carcinoid syndrome diarrhea:

- Case Study Example: A patient who had previously experienced an average of six bowel movements per day while on somatostatin analogs reported a reduction to three bowel movements per day after initiating treatment with telotristat ethyl .

- Long-Term Outcomes: Patients maintained improvements in quality of life metrics due to reduced diarrhea frequency and associated symptoms over extended follow-up periods.

Eigenschaften

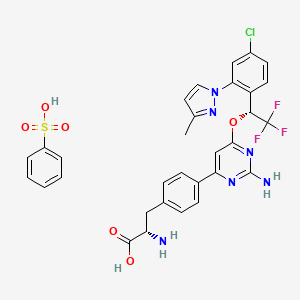

IUPAC Name |

(2S)-2-amino-3-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]propanoic acid;benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22ClF3N6O3.C6H6O3S/c1-13-8-9-35(34-13)20-11-16(26)6-7-17(20)22(25(27,28)29)38-21-12-19(32-24(31)33-21)15-4-2-14(3-5-15)10-18(30)23(36)37;7-10(8,9)6-4-2-1-3-5-6/h2-9,11-12,18,22H,10,30H2,1H3,(H,36,37)(H2,31,32,33);1-5H,(H,7,8,9)/t18-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYZQOTLDKIRRDC-VNJAQMQMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C=C1)C2=C(C=CC(=C2)Cl)[C@H](C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H28ClF3N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374745-52-4 | |

| Record name | Telotristat besilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374745524 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TELOTRISTAT BESILATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NUK2IW1VH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.